2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide
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Overview
Description
2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a complex organic compound that features a bromine atom, a hydroxy group, and a pyrrole ring attached to a benzamide structure
Mechanism of Action
Mode of Action
It’s known that the compound undergoes a free radical reaction . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as anhydrous aluminum chloride and solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include derivatives with altered functional groups, such as carbonyl compounds from oxidation, amines from substitution, and hydrocarbons from reduction.
Scientific Research Applications
2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-hydroxyethyl)benzamide: Lacks the pyrrole ring, resulting in different biological activity.
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide: Lacks the bromine atom, affecting its reactivity and binding properties.
2-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide: Substitutes bromine with chlorine, leading to variations in chemical reactivity and biological effects.
Uniqueness
2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is unique due to the presence of both the bromine atom and the pyrrole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-17-8-4-7-12(17)13(18)9-16-14(19)10-5-2-3-6-11(10)15/h2-8,13,18H,9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBHOCIFLWAEML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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